molecular formula C22H25ClN2O4 B250463 N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

カタログ番号 B250463
分子量: 416.9 g/mol
InChIキー: NCZWEIRAKNCBTM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and graft-versus-host disease.

作用機序

N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide binds irreversibly to the cysteine residue in the active site of BTK, preventing its phosphorylation and downstream signaling. This leads to inhibition of B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to inhibit other kinases in the same family, such as ITK and TXK, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been shown to induce apoptosis and cell cycle arrest in B-cell malignancies, as well as modulate the tumor microenvironment by reducing the expression of cytokines and chemokines. N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to inhibit the activation of T-cells and dendritic cells, which may contribute to its immunomodulatory effects.

実験室実験の利点と制限

N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has several advantages for laboratory experiments, including its potency and selectivity for BTK, as well as its ability to penetrate the blood-brain barrier. However, N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also been shown to cause off-target effects on other kinases, such as EGFR and HER2, which may limit its utility in certain contexts.

将来の方向性

For N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide research include clinical trials in B-cell malignancies and autoimmune diseases, as well as combination therapy studies with other targeted agents. The development of more potent and selective BTK inhibitors is also an active area of research, as well as the identification of biomarkers for patient selection and monitoring. Finally, the role of BTK inhibition in other cell types and disease contexts, such as T-cell malignancies and inflammatory disorders, is also an area of active investigation.

合成法

The synthesis of N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, including the preparation of key intermediates and the coupling of the final benzamide moiety. The process is typically carried out in a multi-step reaction sequence using various reagents and solvents. The final product is purified by column chromatography and characterized using spectroscopic techniques.

科学的研究の応用

N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has demonstrated potent inhibition of BTK activity, leading to decreased proliferation and survival of malignant B-cells. N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has also shown synergistic effects with other targeted therapies, such as venetoclax and lenalidomide.

特性

分子式

C22H25ClN2O4

分子量

416.9 g/mol

IUPAC名

N-[5-(butanoylamino)-2-chlorophenyl]-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C22H25ClN2O4/c1-2-4-21(26)24-16-8-11-19(23)20(13-16)25-22(27)15-6-9-17(10-7-15)29-14-18-5-3-12-28-18/h6-11,13,18H,2-5,12,14H2,1H3,(H,24,26)(H,25,27)

InChIキー

NCZWEIRAKNCBTM-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

正規SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。